Benzo(a)pyrene 7,8-dihydrodiol

Description

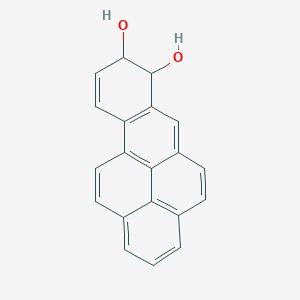

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928121 | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-25-0 | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene 7,8-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Activation of Benzo(a)pyrene 7,8-dihydrodiol

Executive Summary

Benzo(a)pyrene [B(a)P], a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent procarcinogen that requires metabolic activation to exert its mutagenic and carcinogenic effects.[1] This guide provides a detailed technical examination of the critical "diol epoxide" pathway, the primary route for B(a)P's conversion into its ultimate carcinogenic form. We will dissect the multi-enzyme cascade responsible for this transformation, focusing specifically on the pivotal role of the intermediate, Benzo(a)pyrene 7,8-dihydrodiol (B(a)P-7,8-diol). The narrative delves into the key enzymatic players—Cytochrome P450s (CYPs) and epoxide hydrolase—elucidates the stereochemical nuances that dictate carcinogenic potency, and details the subsequent covalent binding of the ultimate metabolite to DNA. Furthermore, this document provides field-proven experimental protocols for studying these activation pathways in vitro, complete with methodologies for metabolite analysis and data interpretation, to equip researchers with the practical knowledge required for robust investigation in toxicology and drug development.

Introduction: The Paradox of Metabolic Activation

Benzo(a)pyrene, in its native state, is chemically inert. Its carcinogenicity is a direct consequence of cellular metabolism, a process ironically designed to detoxify and eliminate foreign compounds (xenobiotics).[1] This metabolic activation is a multi-step process catalyzed by Phase I and Phase II enzymes. The most extensively studied and critical activation route is the diol epoxide pathway, which transforms B(a)P into the highly reactive Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[2][3] Understanding this pathway is paramount for assessing the cancer risk associated with PAH exposure and for developing strategies to mitigate their harmful effects. This guide will focus on the conversion of the key precursor metabolite, B(a)P-7,8-diol, to the ultimate DNA-damaging agent.

The Diol Epoxide Pathway: A Step-by-Step Mechanistic Breakdown

The conversion of B(a)P to its ultimate carcinogenic form is a sequential, three-step enzymatic process. While our focus is the activation of the 7,8-dihydrodiol, a complete understanding requires examining the preceding steps.

Step 1: Initial Epoxidation of Benzo(a)pyrene The process begins with the oxidation of the parent B(a)P molecule by cytochrome P450 monooxygenases, primarily CYP1A1 and CYP1B1.[3][4] These enzymes are typically found in the endoplasmic reticulum and their expression can be induced by exposure to PAHs like B(a)P itself through the aryl hydrocarbon receptor (AhR).[3][5] This initial reaction introduces an epoxide group across the 7,8 double bond, forming B(a)P-7,8-epoxide.[3][6]

Step 2: Hydration to Form B(a)P-7,8-dihydrodiol The newly formed B(a)P-7,8-epoxide is a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to produce the more stable B(a)P-trans-7,8-dihydrodiol.[1][3][7] This dihydrodiol is the central metabolite of interest and the direct precursor to the ultimate carcinogen.

Step 3: The Critical Second Epoxidation of B(a)P-7,8-dihydrodiol This is the pivotal activation step. The B(a)P-7,8-diol undergoes a second epoxidation, again catalyzed predominantly by CYP1A1 and CYP1B1.[3][6] This reaction occurs on the 9,10 double bond, which is located in the "bay region" of the molecule.[5] The resulting product is the highly unstable and electrophilic Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[1]

The stereochemistry of this reaction is critically important. The epoxidation can occur on the same face of the molecule as the 7-hydroxyl group (syn-BPDE) or on the opposite face (anti-BPDE). The (+)-anti-BPDE stereoisomer is widely considered the ultimate carcinogenic metabolite of B(a)P due to its high reactivity and ability to form stable DNA adducts.[8]

Analytical Technique: HPLC Analysis of B(a)P Metabolites

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying the various metabolites of B(a)P.

Causality Behind Method Choices:

-

Reverse-Phase Column (C18): B(a)P and its metabolites are hydrophobic, making a non-polar C18 stationary phase ideal for separation. [9]* Mobile Phase Gradient: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile or methanol) is used. [9]The gradient starts with a higher proportion of the weak solvent and gradually increases the strong solvent concentration. This allows for the elution of more polar metabolites (like tetrols and diols) first, followed by the less polar phenols and finally the parent B(a)P, providing excellent resolution across the full spectrum of metabolites.

-

Fluorescence Detection (FLD): PAHs and their metabolites are naturally fluorescent. FLD is highly sensitive and selective, allowing for detection at very low concentrations. [10][11][12]Specific excitation and emission wavelengths can be programmed to optimize the signal for different classes of metabolites.

Detailed Protocol:

-

Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [9]3. Mobile Phase:

-

Solvent A: Water (often with a modifier like 0.02% formic acid). [9] * Solvent B: Acetonitrile or Methanol. [9]4. Gradient Elution Program:

-

A typical gradient might start at 50-60% Solvent B, hold for a few minutes, then ramp linearly to 95-100% Solvent B over 20-30 minutes to elute all compounds. [9]The column is then re-equilibrated at the starting conditions before the next injection.

-

-

Detection:

-

Fluorescence detector set to appropriate excitation/emission wavelengths. For general screening, Ex: 254 nm, Em: >380 nm can be used. For higher specificity, wavelength programs can be created to switch during the run to match the optimal wavelengths of the eluting metabolites.

-

-

Quantification:

-

Run authentic standards for each metabolite of interest (e.g., B(a)P-7,8-diol, B(a)P-tetrols) to determine their retention times and generate calibration curves.

-

Integrate the peak area of each metabolite in the experimental samples and quantify the concentration using the calibration curve, correcting for the internal standard.

-

Data Presentation and Interpretation

The enzymatic activity of different CYP isoforms can vary significantly. This is crucial for understanding individual susceptibility to B(a)P-induced carcinogenesis, which can be influenced by genetic polymorphisms. [7][13] Table 1: Comparative Rates of B(a)P Metabolite Formation by Human CYP Isoforms

| CYP Isoform | Substrate | Product | Rate (nmol/min/nmol P450) | Reference |

| CYP1A1 | B(a)P | B(a)P-7,8-diol | 0.38 | [6][14] |

| CYP1B1 | B(a)P | B(a)P-7,8-diol | 0.17 | [6][14] |

| CYP1A2 | B(a)P | B(a)P-7,8-diol | Undetectable | [6][14] |

| CYP1A1 | B(a)P-7,8-dihydrodiol | Total Tetrols (from BPDE) | 2.58 | [6] |

| CYP1B1 | B(a)P-7,8-dihydrodiol | Total Tetrols (from BPDE) | 0.60 | [6] |

| CYP1A2 | B(a)P-7,8-dihydrodiol | Total Tetrols (from BPDE) | 0.43 | [6] |

Data synthesized from studies using recombinant human CYPs. Rates are indicative and can vary based on experimental conditions.

Interpretation: The data clearly show that CYP1A1 is the most efficient enzyme for converting both the parent B(a)P to the precursor diol and for the critical second activation step converting the diol to the ultimate carcinogen (indicated by tetrol formation). [6]CYP1B1 also contributes significantly, whereas CYP1A2 plays a minor role in this specific activation pathway. [6][14]

Conclusion and Future Directions

The metabolic activation of this compound by cytochrome P450 enzymes represents the critical juncture in the pathway leading to B(a)P-induced carcinogenesis. The formation of the highly reactive BPDE, its stereochemistry, and its subsequent interaction with DNA are the key molecular events that initiate mutagenesis. The in vitro methodologies detailed in this guide, particularly microsomal assays coupled with HPLC analysis, provide a robust framework for investigating these processes.

Future research should continue to explore the role of genetic polymorphisms in CYP and mEH enzymes on individual metabolic profiles, investigate the interplay between activation and detoxification pathways, and leverage advanced models like human tissue organoids to better mimic in vivo metabolism and genotoxicity. [15][16]Such efforts will deepen our understanding of chemical carcinogenesis and aid in the development of more predictive toxicological models and effective chemopreventive strategies.

References

-

Sutter, T. R., et al. (1997). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 18(9), 1749–1755. [Link]

-

Sutter, T. R., et al. (1997). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. PubMed. [Link]

-

Wood, M. L., et al. (2001). Presence of benzo[a]pyrene diol epoxide adducts in target DNA leads to an increase in UV-induced DNA single strand breaks and supF gene mutations. Carcinogenesis, 22(8), 1231–1238. [Link]

-

Platt, K. L., et al. (2003). Differential removal of DNA adducts derived from anti-diol epoxides of dibenzo[a,l]pyrene and benzo[a]pyrene in human cells. Chemical research in toxicology, 16(6), 700–710. [Link]

-

Arlt, V. M., et al. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Toxicology Letters, 244, 49–59. [Link]

-

IARC. BPDE-DNA adduct (Compound). Exposome-Explorer. [Link]

-

Jiang, H., et al. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical research in toxicology, 21(9), 1747–1755. [Link]

-

Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. Wikipedia. [Link]

-

Cavalieri, E., & Rogan, E. (2014). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]

-

Morgenstern, R., et al. (1984). Metabolic activation of benzo[a]pyrene-7,8-dihydrodiol and benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide to protein-binding products and the inhibitory effect of glutathione and cysteine. Carcinogenesis, 5(2), 199–204. [Link]

-

Pavanello, S., et al. (2004). Benzo(a)pyrene diolepoxide (BPDE)-DNA adduct levels in leukocytes of smokers in relation to polymorphism of CYP1A1, GSTM1, GSTP1, GSTT1, and mEH. Cancer Epidemiology, Biomarkers & Prevention, 13(8), 1342–1348. [Link]

-

Walker, N. J., et al. (1997). Metabolism of Benzo[a]Pyrene and Benzo[a]Pyrene-7,8-Diol by Human Cytochrome P450 1b1. ResearchGate. [Link]

-

Chen, Y., et al. (2006). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 45(20), 6432–6443. [Link]

-

Kiseleva, O. I., et al. (2022). The role of cytochromes CYP1A and CYP3A in the genotoxic effect of benzo(a)pyrene. Hygiene and Sanitation, 101(6), 614-621. [Link]

-

Bodell, W. J., et al. (2009). Synthesis of 13C2-Benzo[a]pyrene and its 7,8-Dihydrodiol and 7,8-Dione Implicated as Carcinogenic Metabolites. Journal of organic chemistry, 74(11), 4305–4308. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BENZO[a]PYRENE. In Chemical Agents and Related Occupations. IARC. [Link]

-

Nagano, T., et al. (2018). Metabolic pathway of BaP benzo[a]pyrene (BaP), benzo[a]pyrene-7, 8-dihydrodiol-9,10-epoxide (BPDE)... ResearchGate. [Link]

-

Lau, S. Y. D., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Nabb, D. L., et al. (2013). Activity of Phase I and Phase II Enzymes of the Benzo[a]pyrene Transformation Pathway in Zebrafish (Danio Rerio) Following Waterborne Exposure to Arsenite. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 157(1), 80–86. [Link]

-

Luch, A., et al. (2001). Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants. Carcinogenesis, 22(4), 625–631. [Link]

-

Jongeneelen, F. J., et al. (1994). Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons. Journal of analytical toxicology, 18(4), 195–204. [Link]

-

Singh, P., & Cameotra, S. S. (2022). The HPLC profile for BaP and its metabolites after 7 days of incubation. ResearchGate. [Link]

-

Ghassempour, A., et al. (2011). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. Iranian journal of pharmaceutical research : IJPR, 10(4), 775–779. [Link]

-

ResearchGate. (n.d.). Chemical structures of BaP and its metabolites. ResearchGate. [Link]

-

Wattenberg, L. W., et al. (1962). A modified method for the assay of benzo(a)pyrene hydroxylase. Cancer research, 22, 1120-1125. [Link]

-

Chan, T. S., & Yeung, J. H. (2005). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Current drug metabolism, 6(5), 405–411. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

Le Hegarat, L., et al. (2021). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. Toxicology in Vitro, 72, 105091. [Link]

-

Lau, S. Y. D., et al. (2021). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. MDPI. [Link]

-

Lu, L. J., et al. (1986). Formation of benzo[a]pyrene-DNA adducts by microsomal enzymes: comparison of maternal and fetal liver, fetal hematopoietic cells and placenta. Carcinogenesis, 7(10), 1739–1745. [Link]

-

Shih, H. C., & Juchau, M. R. (1980). Metabolism of benzo [a] pyrene by guinea pig adrenal and hepatic microsomes. Toxicology and applied pharmacology, 55(3), 443–452. [Link]

-

Donato, M. T., et al. (2008). Evaluation of Cytochrome P450 Activities in Human Hepatocytes In Vitro. ResearchGate. [Link]

-

Stresser, D. M., et al. (2004). Validated assays for human cytochrome P450 activities. Drug metabolism and disposition: the biological fate of chemicals, 32(6), 647–660. [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Campiglia, A. D., et al. (2009). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Molecules, 14(3), 1148–1163. [Link]

-

Fu, P. P., et al. (1986). Demonstration of Microsomal Oxygenation of the Benzo Ring of 6-nitrobenzo[a]pyrene by Thin-Layer Chromatography. Journal of the Chinese Chemical Society, 33(4), 363-370. [Link]

-

Flesher, J. W., & Sydnor, K. L. (1971). The microsomal metabolism of benzo(a) pyrene phenols. Life sciences, 10(23), 1341–1347. [Link]

Sources

- 1. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trace analysis of 3-hydroxy benzo[a]pyrene in urine for the biomonitoring of human exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzo(a)pyrene diolepoxide (BPDE)-DNA adduct levels in leukocytes of smokers in relation to polymorphism of CYP1A1, GSTM1, GSTP1, GSTT1, and mEH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures [mdpi.com]

A Technical Guide to the Role of Cytochrome P450 in Benzo(a)pyrene 7,8-Dihydrodiol Formation

Executive Summary

Benzo(a)pyrene (BaP), a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent procarcinogen that requires metabolic activation to exert its genotoxic effects.[1][2] This process is primarily initiated by cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth examination of the critical first steps in the "diol epoxide" activation pathway: the enzymatic conversion of BaP to its proximate carcinogen, (-)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol (BaP-7,8-dihydrodiol). We will dissect the mechanistic roles of specific CYP isoforms, primarily CYP1A1 and CYP1B1, and the essential subsequent action of microsomal epoxide hydrolase (mEH). This document is intended for researchers, toxicologists, and drug development professionals, offering a blend of foundational biochemistry, field-proven experimental protocols, and data interpretation strategies to facilitate robust investigation into xenobiotic metabolism and carcinogenesis.

The Imperative of Metabolic Activation

BaP is a product of the incomplete combustion of organic materials, found in tobacco smoke, engine exhaust, and charcoal-grilled foods.[3] Classified as a Group 1 human carcinogen, BaP itself is chemically inert.[4] Its carcinogenicity is entirely dependent on its biotransformation into reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA.[2][5] This metabolic activation is a double-edged sword; while many metabolic pathways lead to detoxification and excretion, the diol epoxide pathway channels BaP towards the formation of its ultimate carcinogenic form, (+)-benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE), which readily forms DNA adducts.[6][7][8]

Mechanistic Dissection of the Diol Epoxide Pathway

The metabolic journey from inert BaP to the highly reactive BPDE involves a sequential, three-step enzymatic cascade. The formation of the BaP-7,8-dihydrodiol intermediate is the pivotal stage that commits the molecule to this genotoxic fate.

The pathway proceeds as follows:

-

Epoxidation: Cytochrome P450 enzymes introduce an epoxide group across the 7 and 8 positions of the BaP molecule, forming BaP-7,8-epoxide. This is the initial and rate-limiting step catalyzed by the CYP system.[6][9]

-

Hydration: Microsomal epoxide hydrolase (mEH) acts on the newly formed BaP-7,8-epoxide, catalyzing the stereospecific addition of water to yield the more stable trans-7,8-dihydrodiol.[1][6][10] This step is crucial, as the dihydrodiol is the substrate for the final activation step.

-

Second Epoxidation: The BaP-7,8-dihydrodiol is re-oxidized by CYP enzymes, this time at the 9,10-position, to form the ultimate carcinogen, BPDE.[7][11] BPDE is highly electrophilic and reacts with nucleophilic sites on DNA, particularly the N2 position of guanine, to form bulky adducts that can lead to mutations and initiate cancer.[5][8]

Caption: The Diol Epoxide Pathway of Benzo(a)pyrene Activation.

The Enzymatic Machinery: A Tale of Two CYPs and a Hydrolase

While multiple enzymes can metabolize BaP, the formation of the 7,8-dihydrodiol is predominantly driven by a select few high-activity enzymes.

The Primary Oxidants: Cytochrome P450 Isoforms

-

CYP1A1: Widely considered the most important enzyme in both the initial activation and detoxification of BaP.[2] Its expression is highly inducible by PAHs, including BaP itself, through the aryl hydrocarbon receptor (AhR) signaling pathway.[1][12] This creates a feedback loop where exposure to BaP can upregulate the very enzyme responsible for its activation. CYP1A1 exhibits a high turnover rate for BaP metabolism.[13][14]

-

CYP1B1: Another key player, CYP1B1 is significantly active in metabolizing BaP towards the diol epoxide pathway.[6][15][16] Unlike CYP1A1, which is often induced from low basal levels, CYP1B1 can have very high basal expression in certain extrahepatic tissues, such as the breast and lung, potentially making it a major determinant of BaP-induced DNA damage in those locations.[1][17] Studies have shown CYP1B1 to be a principal enzyme in catalyzing the oxidation of BaP that leads to the 7,8-dihydrodiol.[10]

-

Other Contributing Isoforms: While CYP1A1 and CYP1B1 are the main drivers, other isoforms expressed in human liver, such as CYP1A2, CYP2C9, and CYP2C19, have been shown to contribute to the formation of BaP-7,8-dihydrodiol and its precursors, albeit to a lesser extent.[4][13][14] Their relative contribution can be tissue-dependent and is an important consideration in comprehensive risk assessment.

Data Presentation: Comparative Activity of Human CYPs in BaP-7,8-dihydrodiol Formation

The following table summarizes kinetic data from studies using recombinant human enzymes, demonstrating the relative efficiencies of the primary CYP isoforms in producing the BaP-7,8-dihydrodiol metabolite in the presence of epoxide hydrolase.

| CYP Isoform | Rate of BaP-7,8-dihydrodiol Formation (nmol/min/nmol P450) | Reference |

| CYP1A1 | 0.38 | [6][16] |

| CYP1B1 | 0.17 | [6][16] |

| CYP1A2 | Undetectable | [6][16] |

This data highlights the superior catalytic efficiency of CYP1A1 over CYP1B1 for this specific metabolic step in this experimental system.

The Essential Hydrator: Microsomal Epoxide Hydrolase (mEH)

The role of mEH cannot be overstated. It is the sole enzyme responsible for converting the highly unstable and reactive BaP-7,8-epoxide into the BaP-7,8-dihydrodiol.[6][18] Without functional mEH, the diol epoxide pathway is effectively blocked at this stage. Therefore, any experimental system designed to study BaP-7,8-dihydrodiol formation in vitro must include a source of active mEH, either endogenously in microsomal preparations or as a co-incubated recombinant enzyme.[10][18]

Experimental Methodologies: A Practical Guide

Investigating the role of specific CYPs in BaP metabolism requires well-designed, self-validating in vitro systems. Recombinant enzymes offer the cleanest approach for dissecting the contributions of individual isoforms.

Rationale for Recombinant Systems

While human liver microsomes (HLMs) provide a physiologically relevant mixture of enzymes, they cannot resolve the specific contribution of each CYP isoform.[19][20] Recombinant systems, typically human CYPs expressed in bacterial or insect cell membranes, allow for the precise study of a single enzyme's activity in isolation.[21][22][23] This is the gold standard for reaction phenotyping.

Detailed Protocol: In Vitro Metabolism Assay with Recombinant Enzymes

This protocol describes a validated method to quantify the formation of BaP-7,8-dihydrodiol from BaP using recombinant human CYP1A1 or CYP1B1.

Self-Validation and Controls:

-

Negative Control 1 (No CYP): Replace the CYP enzyme with control membrane from the same expression system to account for non-enzymatic degradation.

-

Negative Control 2 (No Cofactor): Omit the NADPH-regenerating system to confirm the reaction is CYP-dependent.

-

Vehicle Control: Run a parallel incubation with the vehicle (e.g., DMSO) used to dissolve BaP.

Materials:

-

Recombinant human CYP1A1 or CYP1B1 (e.g., Bactosomes®) co-expressed with NADPH-cytochrome P450 reductase

-

Recombinant human microsomal epoxide hydrolase (mEH)

-

Benzo(a)pyrene (BaP) stock solution in DMSO

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH-regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Acetonitrile (ACN), ice-cold, for reaction termination

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., ¹³C₄-labeled BaP-7,8-dihydrodiol)

Procedure:

-

Preparation: Pre-warm a shaking water bath to 37°C.

-

Reaction Mixture Preparation: On ice, prepare a master mix in a microcentrifuge tube containing potassium phosphate buffer, the NADPH-regenerating system, and recombinant mEH.

-

Enzyme Addition: Add the specified amount of recombinant CYP enzyme (e.g., 10 pmol) to the master mix. The inclusion of cytochrome b5 can enhance the activity of some CYPs, like CYP1A1, and should be considered.[4][18]

-

Pre-incubation: Pre-incubate the enzyme mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the reaction by adding a small volume (e.g., 1-2 µL) of the BaP stock solution to achieve the desired final concentration (e.g., 10 µM). Vortex briefly.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The reaction time should be within the established linear range for metabolite formation.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard. This precipitates the protein and quenches enzymatic activity.

-

Sample Processing: Vortex vigorously, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for immediate LC-MS/MS analysis.

Caption: In Vitro Workflow for BaP-7,8-dihydrodiol Formation Assay.

Analytical Quantification and Data Interpretation

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the sensitive and specific quantification of BaP metabolites.[11][24][25]

-

Methodology: The sample supernatant is injected into the LC-MS/MS system. A reverse-phase C18 column is typically used to separate the various BaP metabolites based on their polarity.[11][25] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of BaP-7,8-dihydrodiol) is selected and fragmented, and a specific product ion is monitored for quantification. This provides extremely high selectivity, minimizing interference from the complex sample matrix.

-

Quantification: A standard curve is generated using certified reference standards of BaP-7,8-dihydrodiol at known concentrations. The peak area ratio of the analyte to the stable isotope-labeled internal standard is plotted against concentration. The concentration of the metabolite in the experimental samples is then calculated from this curve.

-

Data Interpretation: The results, typically expressed as pmol of metabolite formed per minute per pmol of CYP, allow for a direct comparison of the catalytic efficiency of different CYP isoforms. This data is critical for building predictive models of xenobiotic metabolism and assessing the potential for drug-BaP interactions.

Conclusion and Future Perspectives

The formation of BaP-7,8-dihydrodiol is a critical juncture in the metabolic activation of benzo(a)pyrene, directly preceding the formation of the ultimate carcinogen, BPDE. This process is orchestrated by a specific enzymatic partnership: the initial epoxidation by cytochrome P450 enzymes, predominantly CYP1A1 and CYP1B1, followed by essential hydration by microsomal epoxide hydrolase.

For professionals in drug development, understanding this pathway is paramount. Novel drug candidates that induce or inhibit CYP1A1 or CYP1B1 could inadvertently alter the metabolism of environmental procarcinogens like BaP, thereby modifying an individual's cancer risk. The robust in vitro methodologies detailed in this guide provide a reliable framework for screening such interactions early in the development pipeline.

Future research will continue to refine our understanding, moving towards more complex and physiologically relevant models such as 3D organoid cultures, which better recapitulate tissue architecture and cell-cell interactions.[8] Elucidating the precise regulation of these enzymes in different human tissues and populations remains a key challenge and a vital goal for advancing public health and personalized medicine.

References

-

Shimada, T., Hayes, C. L., Yamazaki, H., Amin, S., Hecht, S. S., Guengerich, F. P., & Sutter, T. R. (1996). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 19(10), 1847–1853. [Link]

-

Luch, A., Carlson, C., Seidel, A., & Doehmer, J. (2010). Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines. Toxicology Letters, 192(2), 221-228. [Link]

-

Pezzuto, J. M., Yang, C. S., Yang, S. K., McCourt, D. W., & Gelboin, H. V. (1978). The in vitro oxidative metabolism of benzo(a)pyrene in human liver measured by different assays. Cancer Research, 38(5), 1241-1245. [Link]

-

Sutter, T. R., Tang, Y. M., Hayes, C. L., Wo, Y. Y., Jabs, E. W., Li, X., ... & Greenlee, W. F. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 19(10), 1847-1853. [Link]

-

Shi, Z., Dragin, N., Miller, M. L., & Nebert, D. W. (2010). Organ-Specific Roles of CYP1A1 during Detoxication of Dietary Benzo[a]pyrene. Molecular Pharmacology, 78(1), 56-65. [Link]

-

Gao, D., Wogan, G. N., & Croy, R. G. (2019). Metabolic activation of benzo[a]pyrene to BPDE and the formation of guanine adducts. ResearchGate. [Link]

-

Gautier, J. C., Lecoeur, S., Cosme, J., Perret, A., Urban, P., Beaune, P., & Pompon, D. (1996). Contribution of human cytochrome P450 to benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol metabolism, as predicted from heterologous expression in yeast. Pharmacogenetics, 6(6), 489-499. [Link]

-

Kim, J. H., Stansbury, K. H., Walker, N. J., Trush, M. A., Strickland, P. T., & Sutter, T. R. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Carcinogenesis, 19(10), 1847-1853. [Link]

-

Gautier, J. C., Lecoeur, S., Cosme, J., Perret, A., Urban, P., Beaune, P., & Pompon, D. (1996). Contribution of human cytochrome P450 to benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol metabolism, as predicted from heterologous expression in yeast. Pharmacogenetics and Genomics, 6(6), 489-499. [Link]

-

Uno, S., & Makishima, M. (2017). Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor. Genes and Environment, 39(1), 1-8. [Link]

-

Unrine, J. M., & Pitzer, J. E. (2015). Metabolic pathway of BaP benzo[a]pyrene (BaP), benzo[a]pyrene-7, 8-dihydrodiol-9,10-epoxide (BPDE)... ResearchGate. [Link]

-

Wcisło, G., & Jarosz, M. (2022). Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress. Antioxidants, 11(2), 405. [Link]

-

Anzenbacher, P., Hudecek, J., Skoumalova, I., Lange, R., Stiborova, M., & Hodek, P. (2014). Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions. Toxicology, 318, 1-12. [Link]

-

Kolbanovskiy, A., & Geacintov, N. E. (2003). Pathways of metabolic activation of benzo[a]pyrene. ResearchGate. [Link]

-

Stiborova, M., Indra, R., Moserova, M., Schmeiser, H. H., & Frei, E. (2013). The relationship between DNA adduct formation by benzo[a]pyrene and expression of its activation enzyme cytochrome P450 1A1 in rat. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 758(1-2), 44-52. [Link]

-

Ishibe, K., Nakajima, M., Takeda, K., & Yokoi, T. (2012). Vitamin D receptor activation enhances benzo[a]pyrene metabolism via CYP1A1 expression in macrophages. Journal of Biological Chemistry, 287(31), 25890-25900. [Link]

-

Shimada, T., & Guengerich, F. P. (1998). Metabolism of Benzo[a]pyrene to trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene by Recombinant Human Cytochrome P450 1B1 and Purified Liver Epoxide Hydrolase. Chemical Research in Toxicology, 11(6), 649-656. [Link]

-

Saeed, M., Krais, A. M., Kucab, J. E., Aarts, M., van de Wetering, M., Clevers, H., & Phillips, D. H. (2020). Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. Cancers, 12(11), 3121. [Link]

-

John, K., Pratt, M. M., & Beland, F. A. (2006). The role of cytochrome P450 1B1 in benzo(a)pyrene (BP) metabolism, DNA damage and protection by chlorophyllin (CHL) in human breast cells. Cancer Epidemiology, Biomarkers & Prevention, 15(12), 2469-2475. [Link]

-

Geacintov, N. E., Broyde, S., & Buterin, T. (2002). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. [Link]

-

Tang, W., Wang, R. W., & Lu, A. Y. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Current Drug Metabolism, 6(5), 503-517. [Link]

-

Penning, T. M., Ohnishi, S. T., Ohnishi, T., & Harvey, R. G. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 21(9), 1832-1841. [Link]

-

Scherer, G., Jaksch, S., & Pluym, N. (2019). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. Toxics, 7(4), 54. [Link]

-

Wang, J., & Wang, Z. (2008). Simultaneous determination of benzo[a]pyrene and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry. Journal of Chromatography B, 863(1), 127-134. [Link]

-

Yun, C. H., Lee, J. Y., & Guengerich, F. P. (2010). Quantitation of Benzo[a]pyrene Metabolic Profiles in Human Bronchoalveolar H358) Cells by Stable Isotope Dilution Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry. Chemical Research in Toxicology, 23(7), 1211-1220. [Link]

-

Bickers, D. R., Dutta-Choudhury, T., & Mukhtar, H. (1982). Aryl hydrocarbon hydroxylase, epoxide hydrolase, and benzo[a]-pyrene metabolism in human epidermis: comparative studies in normal subjects and patients with psoriasis. Journal of Investigative Dermatology, 79(6), 351-355. [Link]

-

Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 36(4), 277-287. [Link]

-

Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 48-55. [Link]

-

Zhang, Y., & El-Bayoumy, K. (2004). Analysis of benzo[a]pyrene DNA-adducts by liquid chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(4), 564-576. [Link]

-

SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. SCIEX. [Link]

-

BioIVT. (n.d.). Recombinant Cytochrome P450 (rCYP) Enzymes | BACTOSOMES®. BioIVT. [Link]

-

Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 48-55. [Link]

-

Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2016). The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers. Toxicology Research, 5(2), 384-396. [Link]

-

Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology, 34(6), 1435-1447. [Link]

-

Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

-

Gamper, H. B., Tung, A. S., Straub, K., Bartholomew, J. C., & Calvin, M. (1977). Mechanism of benzo[a]pyrene diol epoxide induced deoxyribonucleic acid strand scission. Biochemistry, 16(26), 5704-5708. [Link]

-

Arlt, V. M., Poirier, M. C., & Phillips, D. H. (2008). Metabolic activation of benzo[a]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo: experiments with hepatic cytochrome P450 reductase null mice. Carcinogenesis, 29(1), 11-18. [Link]

-

Arlt, V. M., Stiborova, M., Hewer, A., Henderson, C. J., Wolf, C. R., & Phillips, D. H. (2008). Metabolic activation of benzo[ a ]pyrene in vitro by hepatic cytochrome P450 contrasts with detoxification in vivo. Carcinogenesis, 29(1), 11–18. [Link]

-

Opiliones. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Opiliones. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

Sources

- 1. Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between DNA adduct formation by benzo[a]pyrene and expression of its activation enzyme cytochrome P450 1A1 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organ-Specific Roles of CYP1A1 during Detoxication of Dietary Benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Vitamin D receptor activation enhances benzo[a]pyrene metabolism via CYP1A1 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sci-hub.red [sci-hub.red]

- 14. Contribution of human cytochrome P450 to benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol metabolism, as predicted from heterologous expression in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sci-Hub. Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective / Current Drug Metabolism, 2005 [sci-hub.box]

- 22. bioivt.com [bioivt.com]

- 23. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Simultaneous determination of benzo[a]pyrene and eight of its metabolites in Fundulus heteroclitus bile using ultra performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitation of Benzo[a]pyrene Metabolic Profiles in Human Bronchoalveolar H358) Cells by Stable Isotope Dilution Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Biological Activity of Benzo(a)pyrene 7,8-dihydrodiol Enantiomers: From Metabolic Activation to Carcinogenesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzo(a)pyrene [B(a)P], a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent procarcinogen that requires metabolic activation to exert its genotoxic effects. The stereochemistry of its metabolites is a critical determinant of their biological activity. This technical guide provides an in-depth exploration of the metabolic activation of B(a)P, focusing on the formation and distinct biological activities of the enantiomers of its proximate carcinogen, B(a)P-7,8-dihydrodiol, and the ultimate carcinogenic diol epoxides. We will dissect the enzymatic pathways, the stereospecificity of the key enzymes involved, the nature of the resulting DNA adducts, and the profound impact of stereoisomerism on mutagenicity and tumorigenicity. This guide is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning B(a)P carcinogenesis.

Introduction: Benzo(a)pyrene as a Prototypical Chemical Carcinogen

Benzo(a)pyrene (B(a)P) is a well-established human carcinogen, classified as a Group 1 carcinogen by the IARC, found in tobacco smoke, grilled foods, and products of fossil fuel combustion.[1][2] B(a)P itself is chemically inert; its carcinogenicity is entirely dependent on its metabolic activation within the body into highly reactive electrophiles that can covalently bind to cellular macromolecules, most critically, DNA.[3][4] The "diol epoxide theory" is the most widely accepted pathway for B(a)P activation, a multi-step enzymatic process where the stereochemical configuration of the intermediates dictates the ultimate carcinogenic potential.[5][6] Understanding this stereochemical journey is paramount for assessing risk and developing potential inhibitory strategies.

The Stereoselective Metabolic Activation Pathway

The transformation of B(a)P from a stable hydrocarbon to a potent DNA-alkylating agent involves a sequence of three key enzymatic steps. The stereoselectivity of these enzymes is the foundational reason for the differential biological activity of the resulting metabolites.

Step 1: Cytochrome P450-Mediated Epoxidation

The initial attack on the B(a)P molecule is catalyzed by cytochrome P450 (CYP) monooxygenases, particularly isoforms CYP1A1 and CYP1B1.[3][4][7] These enzymes introduce an epoxide across the 7,8-double bond of B(a)P. This reaction is highly stereoselective, predominantly forming the (+)-B(a)P-7,8-epoxide enantiomer.[8]

Step 2: Epoxide Hydrolase-Mediated Dihydrodiol Formation

The resulting B(a)P-7,8-epoxide is a substrate for microsomal epoxide hydrolase (mEH).[9][10][11] This enzyme catalyzes the stereospecific trans-addition of water to the epoxide, yielding a trans-7,8-dihydrodiol. Due to the stereospecificity of mEH, the (+)-B(a)P-7,8-epoxide is almost exclusively converted to the (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene [(-)-B(a)P-7,8-diol].[8][12] This particular enantiomer is the primary proximate carcinogen of B(a)P.

Step 3: A Second Epoxidation to Form the Ultimate Carcinogen

The (-)-B(a)P-7,8-diol undergoes a second epoxidation, again catalyzed by CYP enzymes, at the 9,10-double bond in the "bay region" of the molecule.[13] This reaction produces two diastereomeric diol epoxides (BPDEs):

-

syn-BPDE: The epoxide oxygen is cis (on the same face) to the benzylic 7-hydroxyl group.

-

anti-BPDE: The epoxide oxygen is trans (on the opposite face) to the benzylic 7-hydroxyl group.

Metabolism of the (-)-B(a)P-7,8-diol by CYP enzymes stereoselectively forms the (+)-anti-BPDE enantiomer [(+)-7R,8S-dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene] as the major product.[8][14] It is this specific stereoisomer that is considered the ultimate carcinogenic metabolite of B(a)P.[2][15]

Diagram 1: Metabolic Activation Pathway of Benzo(a)pyrene

Caption: Stereoselective metabolic activation of Benzo(a)pyrene.

Differential Biological Activity of BPDE Enantiomers

The precise three-dimensional structure of the four BPDE stereoisomers profoundly influences their chemical reactivity, DNA binding, and ultimately, their capacity to induce mutations and cancer.

DNA Adduction: The Molecular Initiating Event

The high electrophilicity of the epoxide ring in BPDEs drives their reaction with nucleophilic sites in DNA. The primary target is the exocyclic N² amino group of guanine, with minor adduction occurring at adenine.[16][17][18] The (+)-anti-BPDE enantiomer is particularly efficient at forming these adducts.[16] Upon covalent binding, the bulky pyrene ring distorts the DNA double helix. Structural studies, including NMR and X-ray crystallography, have shown that the BPDE moiety can either intercalate between base pairs or reside in the DNA minor groove, depending on the specific adduct and its sequence context.[19][20][21] This structural distortion is a key lesion recognized (or mis-recognized) by the cellular DNA repair and replication machinery.

Diagram 2: Formation of the (+)-anti-BPDE-N²-dG Adduct

Caption: Reaction of (+)-anti-BPDE with the N² of guanine in DNA.

Tumorigenicity: The Ultimate Biological Consequence

The most striking evidence for the importance of stereochemistry comes from animal carcinogenicity studies. Experiments in newborn mice, which are highly susceptible to lung tumor induction, have unequivocally demonstrated the exceptional tumorigenic activity of the (+)-anti-BPDE stereoisomer.

Table 1: Tumorigenicity of BPDE Optical Enantiomers in Newborn Mice Data synthesized from studies by Buening et al.[22][23][24]

| Compound Administered | Total Dose (nmol) | Mice with Pulmonary Tumors (%) | Average Pulmonary Tumors per Mouse |

| (+)-anti-BPDE | 7 | 71% | 1.72 |

| (+)-anti-BPDE | 14 | 100% | 7.67 |

| (-)-anti-BPDE | 14 | 13% | 0.13 |

| (+)-syn-BPDE | 14 | 33% | 0.34 |

| (-)-syn-BPDE | 14 | 25% | 0.25 |

| Benzo(a)pyrene (parent) | 28 | 21% | 0.24 |

| Vehicle Control | 0 | 11% | 0.12 |

As the data clearly illustrate, the (+)-anti-BPDE enantiomer is orders of magnitude more carcinogenic than the other three isomers and the parent compound B(a)P itself.[22][24][25] This dramatic difference underscores that the specific spatial arrangement of the hydroxyl and epoxide groups in (+)-anti-BPDE is perfectly suited for stable DNA adduction and subsequent mutagenic events, such as G-to-T transversions, which are characteristic mutations found in smoking-related cancers.[2]

Key Methodologies for Studying B(a)P Stereochemistry and Activity

The elucidation of this complex topic relies on a suite of sophisticated analytical and biological techniques. Below are outlines of core experimental protocols.

Protocol: In Vitro Metabolism of B(a)P using Liver Microsomes

This protocol is foundational for studying the formation of B(a)P metabolites by CYP and mEH enzymes.

Causality: Liver microsomes are rich in the membrane-bound enzymes (CYPs, mEH) responsible for xenobiotic metabolism. A reconstituted system using purified enzymes allows for the precise determination of the contribution and stereoselectivity of individual enzymes.[4][13]

Step-by-Step Methodology:

-

Preparation of Microsomes: Isolate liver microsomes from control or induced (e.g., 3-methylcholanthrene-treated) rodents via differential centrifugation.

-

Incubation Mixture: Prepare an incubation mixture in a phosphate buffer (pH 7.4) containing:

-

Liver microsomes (or purified CYP/mEH and NADPH-P450 reductase).[10]

-

An NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) to fuel the CYP enzymes.

-

Benzo(a)pyrene (typically radiolabeled, e.g., ³H-B(a)P) dissolved in a suitable solvent like DMSO.

-

-

Reaction: Initiate the reaction by adding the B(a)P substrate and incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Extraction: Stop the reaction by adding ice-cold acetone or ethyl acetate. Extract the B(a)P and its metabolites from the aqueous phase.

-

Analysis: Evaporate the organic solvent, redissolve the residue, and analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, comparing retention times to authentic standards.

Protocol: Analysis of BPDE-DNA Adducts

This workflow is essential for identifying and quantifying the specific DNA lesions formed.

Causality: The covalent nature of the BPDE-DNA adduct allows for its isolation and detection. Enzymatic hydrolysis breaks the DNA down to individual nucleosides, releasing the adducted deoxynucleoside (e.g., BPDE-N²-dG) for analysis.[26] Sensitive analytical techniques like mass spectrometry are required for definitive structural confirmation and quantification.[15]

Step-by-Step Methodology:

-

Exposure: Treat cultured cells (e.g., human bronchial epithelial cells) or laboratory animals with B(a)P.[6]

-

DNA Isolation: Isolate genomic DNA from the exposed samples using methods that minimize oxidative damage and ensure high purity. Phenol-chloroform extraction or commercial kits can be used, though care must be taken as some methods can lead to loss of lipophilic adducts.[27]

-

Enzymatic Hydrolysis: Digest the purified DNA to its constituent deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

Adduct Enrichment (Optional): For low-level adducts, solid-phase extraction (SPE) can be used to enrich the adducted nucleosides from the bulk of normal nucleosides.

-

Quantification and Identification: Analyze the digest using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides:

-

Retention Time: Matches the standard BPDE-dG adduct.

-

Parent Ion Mass: Corresponds to the molecular weight of the adduct.

-

Fragment Ions: Provides structural confirmation of the BPDE and guanine moieties.

-

Quantification: Achieved by comparing the signal to a stable isotope-labeled internal standard.[26]

-

Diagram 3: Experimental Workflow for BPDE-DNA Adduct Analysis

Caption: Workflow for the analysis of BPDE-DNA adducts.

Conclusion and Future Directions

The stereochemistry of B(a)P metabolism is a textbook example of how subtle changes in molecular geometry can have profound biological consequences. The metabolic pathway is a highly orchestrated, stereoselective process that funnels the parent hydrocarbon towards the formation of (+)-anti-BPDE, an exceptionally potent ultimate carcinogen. Its high tumorigenicity is directly linked to its stereochemically favorable interaction with DNA, leading to stable, helix-distorting adducts that are prone to causing mutations.

For researchers in toxicology and drug development, this detailed understanding is crucial. It provides the mechanistic basis for:

-

Biomarker Development: Using specific adducts like (+)-anti-BPDE-N²-dG as biomarkers of biologically effective dose in exposed populations.[15]

-

Chemoprevention Strategies: Designing inhibitors that specifically target key enzymes like CYP1A1/1B1 to prevent the formation of the ultimate carcinogen.

-

Risk Assessment: Refining models for cancer risk assessment by considering the specific metabolic pathways and resulting stereoisomers rather than just the parent compound exposure.

Future research will continue to explore the interplay of genetic polymorphisms in metabolic enzymes (e.g., CYP1A1, mEH) and individual susceptibility to B(a)P-induced cancer, further personalizing our understanding of chemical carcinogenesis.

References

-

ResearchGate. (n.d.). Pathways of metabolic activation of benzo[a]pyrene. Retrieved from ResearchGate. [Link]

-

Thakker, D. R., Yagi, H., Lu, A. Y., Levin, W., Conney, A. H., & Jerina, D. M. (1976). Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates. PubMed. [Link]

-

Saini, J. S., Zarth, A. T., Ziegel, R., Szeliga, J., & Schmeiser, H. H. (2004). Benzo[a]pyrene diol epoxide forms covalent adducts with deoxycytidylic acid by alkylation at both exocyclic amino N(4) and ring imino N-3 positions. PubMed. [Link]

-

Deutsch, J., Leutz, J. C., Yang, S. K., Gelboin, H. V., Chiang, Y. L., Vatsis, K. P., & Coon, M. J. (n.d.). Regio- and stereoselectivity of various forms of purified cytochrome P-450 in the metabolism of benzo[a]pyrene and (-) trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene as shown by product formation and binding to DNA. National Institutes of Health. [Link]

-

Grover, P. L., Hewer, A., Pal, K., & Sims, P. (1976). The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin. PubMed. [Link]

-

Levin, W., Buening, M. K., Wood, A. W., Chang, R. L., Kedzierski, B., Thakker, D. R., ... & Conney, A. H. (1980). An enantiomeric interaction in the metabolism and tumorigenicity of (+)- and (-)-benzo[a]pyrene 7,8-oxide. PubMed. [Link]

-

ResearchGate. (n.d.). Metabolic activation and DNA adduct formation by benzo[a]pyrene. Retrieved from ResearchGate. [Link]

-

Tretyakova, N., Matter, B., Jones, R., & Shallop, A. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. PubMed. [Link]

-

Buening, M. K., Wislocki, P. G., Levin, W., Yagi, H., Thakker, D. R., Akagi, H., ... & Conney, A. H. (n.d.). Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+). National Institutes of Health. [Link]

-

Stiborová, M., Moserová, M., Černá, V., Indra, R., Vinšová, J., Biedermann, D., ... & Martínek, V. (2014). Cytochronne b(5) and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions. Semantic Scholar. [Link]

-

Kim, J. H., Stansbury, K. H., Walker, N. J., Trush, M. A., Strickland, P. T., & Sutter, T. R. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. Oxford Academic. [Link]

-

Kim, J. H., Stansbury, K. H., Walker, N. J., Trush, M. A., Strickland, P. T., & Sutter, T. R. (1998). Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1. PubMed. [Link]

-

Zajc, B., & Sayer, J. M. (2005). Benzo[a]pyrene diol epoxide-DNA cis adduct formation through a trans chlorohydrin intermediate. PNAS. [Link]

-

Shimada, T., Gillam, E. M., Oda, Y., & Guengerich, F. P. (1999). Metabolism of Benzo[a]pyrene to trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene by Recombinant Human Cytochrome P450 1B1 and Purified Liver Epoxide Hydrolase. ACS Publications. [Link]

-

Uno, S., Dalton, T. P., Shertzer, H. G., Genter, M. B., & Nebert, D. W. (n.d.). Oral benzo[a]pyrene-induced cancer: two distinct types in different target organs depend on the mouse Cyp1 genotype. National Institutes of Health. [Link]

-

Autrup, H., & Jorgensen, E. C. (1992). Method for estimation of benzo[a]pyrene DNA adducts. PubMed. [Link]

-

Stiborová, M., Moserová, M., Cerná, V., Indra, R., Vinsová, J., Biedermann, D., ... & Martínek, V. (2014). Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:cytochrome P450 oxidoreductase conditions. PubMed. [Link]

-

el-Bayoumy, K., Chae, Y. H., Upadhyaya, P., Rivenson, A., Kurtzke, C., Reddy, B., & Hecht, S. S. (1995). Comparative tumorigenicity of benzo[a]pyrene, 1-nitropyrene and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine administered by gavage to female CD rats. PubMed. [Link]

-

el-Bayoumy, K., Chae, Y. H., Upadhyaya, P., Rivenson, A., Kurtzke, C., Reddy, B., & Hecht, S. S. (1995). Comparative tumorigenicity of benzo[a]pyrene, 1-nitropyrene and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine administered by gavage to female cd rats. Penn State Research Database. [Link]

-

Cavalieri, E., Rogan, E., Cremonesi, P., Higginbotham, S., & Salmasi, S. (n.d.). Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland. National Institutes of Health. [Link]

-

Buening, M. K., Wislocki, P. G., Levin, W., Yagi, H., Thakker, D. R., Akagi, H., ... & Conney, A. H. (1978). Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice. PNAS. [Link]

-

Pruess-Schwartz, D., Baird, W. M., Yagi, H., Jerina, D. M., Pigott, M. A., & Dipple, A. (1989). DNA adducts from carcinogenic and noncarcinogenic enantiomers of benzo[a]pyrenedihydrodiol epoxide. Scilit. [Link]

-

Buening, M. K., Wislocki, P. G., Levin, W., Yagi, H., Thakker, D. R., Akagi, H., ... & Conney, A. H. (1978). Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+). PubMed. [Link]

-

Wikipedia. (n.d.). (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide. Retrieved from Wikipedia. [Link]

-

Hecht, S. S. (2002). Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods. PubMed. [Link]

-

Kapitulnik, J., Wislocki, P. G., Levin, W., Yagi, H., Jerina, D. M., & Conney, A. H. (1978). Tumorigenicity studies with diol-epoxides of benzo(a)pyrene which indicate that (+/-)-trans-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene is an ultimate carcinogen in newborn mice. PubMed. [Link]

-

Klarer, A. C., Stallons, L. J., Burke, T. J., Skaggs, R. L., & McGregor, W. G. (2012). DNA Polymerase Eta Participates in the Mutagenic Bypass of Adducts Induced by Benzo[a]pyrene Diol Epoxide in Mammalian Cells. PLOS One. [Link]

-

ResearchGate. (n.d.). Stereochemical view of benzo[a]pyrene 7,8-diol-9,10-epoxide derivatives. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Benzo[a]pyrene and its four diol epoxide metabolites, the enantiomers (+)-anti-, (−)-anti-, (+)-syn-and (−)-syn-BPDE. Retrieved from ResearchGate. [Link]

-

Lao, Y., Ling, H., & Yang, W. (n.d.). Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. National Institutes of Health. [Link]

-

Li, M., Hurtubise, R. J., & Weston, A. (1998). Determination of Benzo[a]pyrene−DNA Adducts by Solid-Matrix Phosphorescence. ACS Publications. [Link]

-

Thakker, D. R., Yagi, H., Akagi, H., Koreeda, M., Lu, A. Y., Levin, W., ... & Conney, A. H. (n.d.). Enzymatic conversion of benzo(a)pyrene leading predominantly to the diol-epoxide r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene through a single enantiomer of r-7, t-8-dihydroxy-7,8-dihydrobenzo(a)pyrene. National Institutes of Health. [Link]

-

Li, M., Hurtubise, R. J., & Weston, A. (1998). Determination of Benzo[a]pyrene−DNA Adducts by Solid-Matrix Phosphorescence. CDC Stacks. [Link]

-

Ma, B., Stepanov, I., & Hecht, S. S. (n.d.). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Distortion of DNA by the BPDE adduct. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Benzo(a)pyrene-7,8-dihydrodiol. Retrieved from PubChem. [Link]

-

Geacintov, N. E., Cosman, M., Hingerty, B. E., Amin, S., Broyde, S., & Patel, D. J. (1997). NMR solution structures of stereoisometric covalent polycyclic aromatic carcinogen-DNA adduct: principles, patterns, and diversity. PubMed. [Link]

-

Thakker, D. R., Yagi, H., Lu, A. Y., Levin, W., Conney, A. H., & Jerina, D. M. (1976). trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to highly mutagenic 7,8-diol-9,1. PNAS. [Link]

-

Palackal, T., Lee, S. H., Harvey, R. G., Blair, I. A., & Penning, T. M. (1996). Disposition and biological activity of benzo[a]pyrene-7,8-dione. A genotoxic metabolite generated by dihydrodiol dehydrogenase. PubMed. [Link]

Sources

- 1. Oral benzo[a]pyrene-induced cancer: two distinct types in different target organs depend on the mouse Cyp1 genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The involvement of a diol-epoxide in the metabolic activation of benzo(a)pyrene in human bronchial mucosa and in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-diol by human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[a]pyrene diol epoxides: mechanism of enzymatic formation and optically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytochrome b5 and epoxide hydrolase contribute to benzo[a]pyrene-DNA adduct formation catalyzed by cytochrome P450 1A1 under low NADPH:P450 oxidoreductase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An enantiomeric interaction in the metabolism and tumorigenicity of (+)- and (-)-benzo[a]pyrene 7,8-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regio- and stereoselectivity of various forms of purified cytochrome P-450 in the metabolism of benzo[a]pyrene and (-) trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene as shown by product formation and binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of DNA and protein adducts of benzo[a]pyrene in human tissues using structure-specific methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. DNA Polymerase Eta Participates in the Mutagenic Bypass of Adducts Induced by Benzo[a]pyrene Diol Epoxide in Mammalian Cells | PLOS One [journals.plos.org]

- 19. Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. NMR solution structures of stereoisometric covalent polycyclic aromatic carcinogen-DNA adduct: principles, patterns, and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+)-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Tumorigenicity of the optical enantiomers of the diastereomeric benzo[a]pyrene 7,8-diol-9,10-epoxides in newborn mice: exceptional activity of (+)-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tumorigenicity studies with diol-epoxides of benzo(a)pyrene which indicate that (+/-)-trans-7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene is an ultimate carcinogen in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Method for estimation of benzo[a]pyrene DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Genotoxicity of Benzo(a)pyrene 7,8-dihydrodiol

Abstract

Benzo(a)pyrene [B(a)P], a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a potent pro-carcinogen whose toxicity is mediated through metabolic activation. This guide provides a detailed examination of its key metabolite, Benzo(a)pyrene 7,8-dihydrodiol (B(a)P-7,8-dhd), a critical intermediate in the pathway to the ultimate carcinogenic species. We will explore the enzymatic processes of metabolic activation, the precise mechanisms of DNA adduction and genotoxicity, and the established methodologies for assessing its toxicological profile. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of chemical carcinogenesis and genotoxicity assessment.

Introduction: The Pro-Carcinogen and its Proximate Metabolite

Benzo(a)pyrene is an environmental pollutant resulting from the incomplete combustion of organic materials, found in sources such as tobacco smoke, grilled foods, and vehicle exhaust.[1][2] While B(a)P itself is not directly carcinogenic, its toxic potential is realized upon entering the body and undergoing enzymatic metabolism.[1][3] This process, primarily occurring in the liver, converts the lipophilic B(a)P into a series of more reactive intermediates.

A pivotal molecule in this pathway is (-)-trans-Benzo(a)pyrene-7,8-dihydrodiol (B(a)P-7,8-dhd). This metabolite is considered a proximate carcinogen because it is one step away from the ultimate DNA-damaging agent.[4][5] Studies have shown that B(a)P-7,8-dhd is more carcinogenic than the parent B(a)P compound in some models, highlighting its significance in the toxicological pathway.[4] Understanding the profile of B(a)P-7,8-dhd is therefore critical to evaluating the overall carcinogenic risk of B(a)P exposure.

Metabolic Activation: The Pathway to the Ultimate Carcinogen

The conversion of B(a)P to its ultimate carcinogenic form, (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is a well-defined three-step enzymatic process.[1][6][7] B(a)P-7,8-dhd is the central intermediate in this pathway.

Step 1: Epoxidation of B(a)P The process begins when B(a)P is oxidized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[1][8] This reaction stereoselectively forms (+)-Benzo(a)pyrene-7,8-epoxide.

Step 2: Hydration to B(a)P-7,8-dihydrodiol The resulting epoxide is then hydrolyzed by the enzyme epoxide hydrolase, which opens the epoxide ring to yield (-)-trans-Benzo(a)pyrene-7,8-dihydrodiol.[1][5]

Step 3: Second Epoxidation to BPDE B(a)P-7,8-dhd serves as the substrate for a second oxidation reaction, again catalyzed by CYP1A1 or CYP1B1.[1][2] This final step forms the highly reactive and ultimate carcinogen, (+)-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the species responsible for direct covalent binding to DNA.[1][2]

Diagram: Metabolic Activation of Benzo(a)pyrene

The following diagram illustrates the sequential enzymatic conversion of B(a)P to BPDE.

Caption: The enzymatic pathway from B(a)P to the ultimate carcinogen, BPDE.

Mechanism of Genotoxicity: DNA Adduct Formation

The primary mechanism of B(a)P-induced genotoxicity stems from the covalent binding of its ultimate metabolite, BPDE, to cellular DNA.[1][2] The electrophilic epoxide ring of BPDE is attacked by nucleophilic sites on DNA bases, with a strong preference for the N2 position of guanine.[6][9]

This reaction forms a bulky BPDE-N²-dG adduct, which protrudes into the minor groove of the DNA helix.[1][9] The presence of this large adduct causes significant structural distortion of the DNA double helix.[1] This distortion can lead to several downstream genotoxic events:

-

Replication Errors: The distorted DNA template can stall or confuse high-fidelity DNA polymerases during replication, leading to the insertion of incorrect bases. This frequently results in G→T transversion mutations, a characteristic mutational signature associated with PAH exposure.[2][10]

-

Transcription Blockage: The bulky adduct can physically impede the progression of RNA polymerase, inhibiting the transcription of critical genes.[11]

-

Induction of DNA Repair Pathways: The cell recognizes the adduct as damage and activates repair mechanisms, primarily Nucleotide Excision Repair (NER), to remove the lesion.[1][3] If the damage overwhelms the repair capacity or if the repair process itself is error-prone, mutations can become permanently fixed in the genome.

These mutations, particularly in critical tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras), are considered a key initiating event in chemical carcinogenesis.[1][2][3]

Methodologies for Genotoxicity Assessment

A battery of standardized assays is employed to characterize the genotoxic potential of B(a)P-7,8-dhd and its metabolites. The choice of assay depends on the specific endpoint being investigated, from point mutations to chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium that are histidine auxotrophs (i.e., they cannot synthesize histidine and require it for growth). The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium. For pro-mutagens like B(a)P, the assay must be conducted in the presence of a mammalian metabolic activation system (typically a rat liver homogenate fraction called S9) to provide the necessary enzymes (CYP450s, etc.).

Experimental Protocol (General Steps):

-

Preparation: Prepare overnight cultures of the tester Salmonella strains (e.g., TA98, TA100). Prepare the S9 mix containing S9 fraction, cofactors (NADP, G6P), and buffers.

-

Exposure: In a test tube, combine the tester strain, the test compound (B(a)P-7,8-dhd at various concentrations), and either S9 mix (for metabolic activation) or a buffer (without activation). Include positive controls (e.g., 2-nitrofluorene for TA98 without S9, B(a)P for TA98 with S9) and a negative (vehicle) control.

-

Plating: After a brief pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the vehicle control, is considered a positive result.

Causality and Interpretation: A positive result for B(a)P-7,8-dhd in the presence of S9 would demonstrate its conversion to a mutagenic species (BPDE) that causes the frameshift or base-pair substitution mutations necessary for reversion in the specific bacterial strains.

In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). Their presence indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

Experimental Protocol (Using Human Lymphocytes):

-

Cell Culture: Human cell lines (e.g., TK6, MCL-5) or primary human lymphocytes are cultured under standard conditions.[10] MCL-5 cells are often preferred as they are metabolically competent.[10]

-

Exposure: Treat the cells with various concentrations of B(a)P-7,8-dhd for a defined period (e.g., 4 to 24 hours).[10] If the chosen cell line lacks metabolic activity, S9 mix must be included for a short exposure period.

-

Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division) without blocking nuclear division, resulting in binucleated cells. This makes it easy to identify cells that have completed one division cycle during exposure.

-

Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.

Diagram: In Vitro Micronucleus Assay Workflow

Caption: Key steps in the workflow of an in vitro micronucleus assay.

DNA Adduct Analysis (³²P-Postlabeling or LC-MS/MS)

Principle: These highly sensitive methods directly quantify the formation of DNA adducts in cells or tissues exposed to a chemical. They provide direct evidence of the compound's ability to covalently bind to DNA.

Experimental Protocol (General Steps using LC-MS/MS):

-

Exposure: Treat cells in vitro or an animal model in vivo with B(a)P-7,8-dhd.

-

DNA Isolation: Isolate genomic DNA from the exposed cells or target tissues (e.g., liver, lung).

-

DNA Hydrolysis: Enzymatically digest the DNA down to individual deoxynucleosides.

-

Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate the normal deoxynucleosides from the bulky BPDE-dG adducts.[3]

-

Mass Spectrometry Detection: The eluent from the HPLC is passed into a tandem mass spectrometer (MS/MS). The instrument is set to specifically detect the mass-to-charge ratio of the BPDE-dG adduct, providing highly specific and quantitative detection.

-

Quantification: The amount of adduct is measured relative to the amount of normal guanosine, yielding a precise value of adducts per million or billion nucleotides.

Causality and Interpretation: Detecting the BPDE-dG adduct provides unequivocal proof that B(a)P-7,8-dhd was metabolized to BPDE, which then reacted with DNA. This is the most direct evidence of genotoxic potential.

Quantitative Data Summary